Product packaging for Methyl 3-(benzyloxy)-4-bromopicolinate(Cat. No.:)

Methyl 3-(benzyloxy)-4-bromopicolinate

Cat. No.: B8256808
M. Wt: 322.15 g/mol
InChI Key: SIQFZJGZILXUCZ-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-4-bromopicolinate (CAS 1342906-73-3) is a highly functionalizable pyridine derivative recognized as a common building block in medicinal and agrochemical chemistry . This compound is synthesized via a practical and efficient four-step route, providing researchers with a reliable and versatile intermediate for drug discovery programs . Its molecular structure, which features both a bromine substituent and a benzyl-protected oxygen, makes it an excellent partner for various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, to access more complex scaffolds . The scientific literature highlights its specific application as a key precursor in the development of HIF activity modulators, therapeutics for asthma and chronic obstructive pulmonary disease (COPD), and propyl hydrolase inhibitors . Furthermore, its utility extends to the synthesis of novel fungicides . As a vital synthetic intermediate, this compound enables efficient exploration of chemical space in the search for new biologically active compounds. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12BrNO3 B8256808 Methyl 3-(benzyloxy)-4-bromopicolinate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-3-phenylmethoxypyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3/c1-18-14(17)12-13(11(15)7-8-16-12)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQFZJGZILXUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 Benzyloxy 4 Bromopicolinate

Precursor Synthesis and Regioselective Functionalization Strategies

The assembly of methyl 3-(benzyloxy)-4-bromopicolinate hinges on the strategic synthesis of key precursors and the regioselective introduction of substituents. The process generally begins with a pre-functionalized pyridine (B92270) core, which is then elaborated through protection, bromination, and esterification steps.

Synthesis of Key Pyridine Precursors

The primary starting materials for this synthesis are typically 3-hydroxypyridine-2-carboxylic acid (3-hydroxypicolinic acid) or its corresponding methyl ester, methyl 3-hydroxypicolinate (B15391739).

The synthesis of methyl 3-hydroxypicolinate from 3-hydroxypicolinic acid is a straightforward acid-catalyzed esterification. A common and high-yielding method involves treating 3-hydroxypicolinic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester. This process, known as Fischer esterification, is highly efficient for this substrate.

A representative procedure involves suspending 3-hydroxypicolinic acid in methanol, followed by the careful addition of concentrated sulfuric acid at a reduced temperature (e.g., 0 °C). The mixture is then heated at reflux for several hours. After completion, the reaction is cooled, and the excess methanol is removed under reduced pressure. A basic workup is performed to neutralize the acid and allow for the extraction of the methyl ester into an organic solvent. This method has been reported to produce methyl 3-hydroxypicolinate in excellent yields, often around 99%.

Introduction of the Benzyloxy Protecting Group at Position 3

The hydroxyl group at the 3-position of the picolinate (B1231196) precursor is nucleophilic and requires protection to prevent unwanted side reactions during subsequent steps, particularly the electrophilic bromination. The benzyl (B1604629) group is a common choice for protecting hydroxyl groups due to its stability under various reaction conditions and its relatively straightforward removal by hydrogenolysis.

The introduction of the benzyloxy group is achieved through a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl halide (e.g., benzyl chloride or benzyl bromide).

In a typical procedure, methyl 3-hydroxypicolinate is dissolved in a suitable solvent, such as methanol, and treated with a base like sodium hydroxide (B78521). Benzyl chloride is then added dropwise to the reaction mixture, which is subsequently refluxed overnight. This process yields the desired methyl 3-(benzyloxy)picolinate. nih.gov The choice of base and solvent is critical to ensure efficient reaction and minimize side reactions.

Reaction Step Reagents Typical Conditions Purpose
BenzylationMethyl 3-hydroxypicolinate, Benzyl Chloride, Sodium HydroxideMethanol, RefluxTo protect the hydroxyl group at the 3-position. nih.gov

Regioselective Bromination Techniques at Position 4

With the hydroxyl group protected, the next step is the regioselective introduction of a bromine atom at the 4-position of the pyridine ring. The benzyloxy group at the 3-position is an ortho-, para-directing group, activating the ring for electrophilic aromatic substitution. This directing effect facilitates the selective bromination at the adjacent 4-position.

N-Bromosuccinimide (NBS) is a widely used reagent for this purpose as it provides a low, constant concentration of bromine, which helps to prevent over-bromination and other side reactions. masterorganicchemistry.comyoutube.com The reaction is often carried out in a chlorinated solvent, such as dichloromethane (B109758) or 1,2-dichlorobenzene, and may be initiated by light or a radical initiator like 2,2'-azobisisobutyronitrile (AIBN), although electrophilic substitution is the desired pathway on the activated pyridine ring. researchgate.net

The selection of the brominating agent and reaction conditions is crucial for achieving high regioselectivity. The use of elemental bromine can also be employed, but it is more reactive and may lead to the formation of di-brominated byproducts. organic-chemistry.org

Bromination Technique Reagent Typical Solvent Key Feature
Electrophilic SubstitutionN-Bromosuccinimide (NBS)DichloromethaneProvides a mild and selective source of electrophilic bromine. masterorganicchemistry.comresearchgate.net
Electrophilic SubstitutionBromine (Br₂)Acetic AcidMore reactive, may require careful control of stoichiometry. organic-chemistry.org

Esterification Methods for Picolinic Acid Derivatives

While the synthesis often starts with the methyl ester, it is also feasible to perform the esterification as the final step after benzylation and bromination of 3-hydroxypicolinic acid. Picolinic acid and its derivatives can be esterified using several methods.

The most common method is the acid-catalyzed Fischer esterification, as described for the precursor synthesis. google.com Alternatively, for more sensitive substrates, esterification can be achieved under milder conditions. One such method involves converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol (in this case, methanol). This two-step process is generally very effective. google.com Another approach is the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the formation of the ester bond between the carboxylic acid and the alcohol.

Classical and Multi-Step Synthetic Approaches

Sequential Reaction Optimization for Yield and Selectivity

The logical and most common synthetic sequence for this target molecule is:

Esterification of 3-hydroxypicolinic acid to form methyl 3-hydroxypicolinate.

Protection of the 3-hydroxy group as a benzyl ether to yield methyl 3-(benzyloxy)picolinate.

Bromination at the 4-position to afford the final product, this compound.

This sequence is strategic because protecting the hydroxyl group before bromination is essential. The unprotected hydroxyl group would react with the brominating agent and could lead to a complex mixture of products. Esterification is often performed first as the starting acid can be less soluble in organic solvents used for the subsequent steps.

Reagent Stoichiometry: The molar ratios of reactants are adjusted to ensure complete conversion while minimizing side reactions. For example, using a slight excess of the protecting group reagent or brominating agent may be necessary, but a large excess can lead to purification challenges.

Reaction Temperature: Temperature control is vital. Some reactions may require heating to proceed at a reasonable rate, while others might need to be cooled to control selectivity and prevent decomposition.

Solvent Choice: The solvent can significantly influence reaction rates and outcomes. A solvent must be chosen in which all reactants are soluble and which does not interfere with the reaction.

Catalyst Selection and Loading: For catalyzed reactions, the choice of catalyst and its concentration can dramatically affect the reaction efficiency.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time to maximize the yield of the desired product and minimize byproduct formation.

Scalability Considerations for Laboratory and Industrial Synthesis

The transition of a synthetic route from a laboratory setting to industrial-scale production is a complex undertaking that requires careful consideration of multiple factors to ensure safety, efficiency, and economic viability. For this compound, a key intermediate, scalability is a critical aspect of its synthesis. nih.gov

In the laboratory, the synthesis might prioritize flexibility and the use of readily available, albeit sometimes expensive, reagents to quickly obtain small quantities for research purposes. However, for industrial production, the focus shifts to cost-effectiveness, process safety, and high throughput. vcu.edu The synthesis of substituted pyridines, a class of compounds to which this compound belongs, often presents challenges in achieving high yields, which can inflate production costs. vcu.edu

Key scalability considerations include:

Reagent Cost and Availability: Reagents used in small-scale synthesis may not be available in the bulk quantities required for industrial production, or their cost may be prohibitive. Therefore, alternative, more economical starting materials and reagents must be identified.

Reaction Conditions: Extreme temperatures or pressures that are manageable in a laboratory flask can pose significant safety and engineering challenges in large reactors. The process must be optimized to run under milder, more controllable conditions.

Heat Transfer: Exothermic or endothermic reactions must be carefully managed on a large scale to prevent runaway reactions or incomplete conversions. The surface-area-to-volume ratio decreases as the reactor size increases, making heat management more critical.

Process Automation: Industrial synthesis relies heavily on automation to ensure consistency, reduce labor costs, and minimize human error. A scalable process must be amenable to control by automated systems.

Waste Management: The environmental impact of the synthesis becomes a major concern at an industrial scale. The process must be designed to minimize waste generation and to allow for the safe disposal or recycling of byproducts. scienceopen.com

A successful scale-up was demonstrated for a substituted 3-aminopyridine, where a practical synthesis was developed on a 50g scale, yielding a product that meets commercial specifications. acs.org Similarly, a gram-scale reaction has been developed for the synthesis of 2,4,6-triarylsubstituted symmetrical pyridines. rsc.org

The table below outlines the differing priorities in laboratory versus industrial synthesis for a compound like this compound.

ConsiderationLaboratory SynthesisIndustrial Synthesis
Primary Goal Proof of concept, small quantityCost-effective, large-scale production
Reagent Choice High purity, readily availableBulk availability, low cost
Reaction Time Can be lengthyOptimized for speed and throughput
Safety Managed with lab equipmentParamount, requires extensive engineering controls
Yield Important, but flexibility is keyCritical for economic viability
Waste Small, manageable volumeSignificant, requires treatment/recycling plan

Modern and Green Chemistry Advancements in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical intermediates to reduce environmental impact and improve efficiency. nih.gov For this compound, several modern approaches can be applied to create a more sustainable synthetic process.

Catalyst-Mediated Synthesis (e.g., transition metal catalysis for specific steps)

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and generate less waste than stoichiometric reactions. Transition metal catalysis, in particular, has been instrumental in developing novel methods for constructing pyridine rings. researchgate.net

For the synthesis of substituted pyridines, various catalytic systems have been explored:

Iron-Catalyzed Cyclization: A facile and environmentally friendly method for synthesizing substituted pyridines involves the iron-catalyzed cyclization of ketoxime acetates and aldehydes. This approach demonstrates good functional group tolerance and produces high yields without the need for additives. rsc.org

Copper-Catalyzed Cross-Coupling: A modular method for preparing highly substituted pyridines utilizes a copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. This reaction proceeds under neutral pH conditions, allowing for broad functional group tolerance. acs.org

Heterogeneous Catalysis: The use of a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been shown to facilitate the synthesis of picolinates and picolinic acid derivatives at ambient temperatures through a multi-component reaction. rsc.org Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled.

These catalytic methods could be adapted for specific steps in the synthesis of this compound, such as the formation of the pyridine core or the introduction of substituents, leading to a more efficient and sustainable process.

Flow Chemistry and Continuous Synthesis Protocols for Enhanced Efficiency

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to integrate multiple reaction steps. nih.gov This technology is particularly well-suited for the production of pharmaceutical intermediates. mdpi.com

Researchers at Virginia Commonwealth University developed a highly efficient continuous process for manufacturing halo-substituted nicotinonitriles, which are related to the picolinate structure. By converting a five-step batch process into a single continuous step using flow reactors, they achieved a significant increase in yield (from 58% to 92%) and a projected 75% reduction in production costs. vcu.edu

Advantages of Flow Chemistry for Synthesizing this compound:

FeatureBenefit
Enhanced Heat Transfer Allows for precise temperature control, improving reaction selectivity and safety, especially for exothermic steps.
Improved Mixing Rapid and efficient mixing in microreactors leads to faster reaction rates and more consistent product quality.
Increased Safety The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents or unstable intermediates.
Telescoped Reactions Multiple synthetic steps can be performed in sequence without isolating intermediates, saving time, and reducing waste. nih.gov
Automation Flow systems are easily automated, enabling continuous production with minimal manual intervention. mdpi.com

Solvent-Free or Environmentally Benign Methodologies

Solvents account for a significant portion of the waste generated in chemical manufacturing, making their reduction or replacement a key goal of green chemistry. scienceopen.com The synthesis of pyridine derivatives has been a focus for the application of greener solvent strategies. nih.govresearchgate.net

Several approaches can be employed to make the synthesis of this compound more environmentally friendly:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives is a primary strategy. Water, supercritical fluids, ionic liquids, and bio-derived solvents are all being explored for organic reactions. researchgate.net For the recovery of picolinic acid, a related compound, natural nontoxic solvents like sunflower oil and castor oil have been investigated. acs.org

Solvent-Free Reactions: Whenever possible, conducting reactions without a solvent is the ideal green solution. Microwave-assisted synthesis is one technique that can facilitate solvent-free reactions for producing pyridine derivatives. researchgate.netnih.gov

Hydrothermal Synthesis: A one-step hydrothermal synthesis has been developed for chromium picolinate, using water as the reaction medium under elevated temperature and pressure. This process is described as a green production method with low environmental pollution. google.compatsnap.com

By incorporating these modern and green chemistry principles, the synthesis of this compound can be transformed into a more sustainable, efficient, and cost-effective process.

Purification and Isolation Techniques for Advanced Synthetic Intermediates

The purity of a synthetic intermediate like this compound is paramount, as impurities can have detrimental effects on subsequent reaction steps and the quality of the final product. Therefore, robust purification and isolation techniques are essential.

Chromatographic Purification Strategies (e.g., column chromatography, HPLC)

Chromatography is a powerful and versatile technique for separating and purifying compounds from a reaction mixture. youtube.com The choice of chromatographic method depends on the scale of the purification and the properties of the compound and its impurities.

Column Chromatography: For laboratory-scale purification, silica (B1680970) gel column chromatography is the most common method. youtube.com The crude reaction mixture is loaded onto a column packed with silica gel (the stationary phase), and a solvent or mixture of solvents (the mobile phase) is passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase; more polar compounds tend to adsorb more strongly and elute more slowly. The process can be optimized by carefully selecting the solvent system, often guided by preliminary analysis using thin-layer chromatography (TLC). youtube.com After a reaction to produce a related benzoic acid methyl ester, the crude residue was successfully purified by column chromatography. unimi.it

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of liquid chromatography that uses high pressure to force the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation times. researchgate.net It is widely used for both analytical and preparative purposes.

Analytical HPLC: This is used to assess the purity of the isolated product and to monitor the progress of a reaction. Various methods have been developed for the analysis of pyridine and picolinate derivatives. helixchrom.comhelixchrom.comnih.gov For instance, a reversed-phase HPLC method using a C18 column is commonly employed for analyzing picolinates. nih.govresearchgate.net

Preparative HPLC: When very high purity is required, preparative HPLC can be used to isolate the desired compound on a larger scale than analytical HPLC. The principles are the same, but larger columns and higher flow rates are used. This method is scalable and can be used for isolating impurities in preparative separation. sielc.com

The table below summarizes typical parameters for the chromatographic purification of a substituted picolinate.

ParameterColumn ChromatographyHigh-Performance Liquid Chromatography (HPLC)
Stationary Phase Silica GelC18 (Reversed-Phase), Silica (Normal-Phase)
Mobile Phase Hexane/Ethyl Acetate (B1210297) GradientAcetonitrile/Water with modifiers (e.g., formic acid)
Scale Milligrams to multi-gramsMicrograms (analytical) to grams (preparative)
Resolution ModerateHigh to Very High
Primary Use Primary purification of crude productPurity analysis, final polishing, impurity isolation
Detection TLC, visual inspectionUV, Mass Spectrometry (MS)

By employing these chromatographic strategies, this compound can be isolated with the high degree of purity required for its use as an advanced synthetic intermediate.

Crystallization and Recrystallization Protocols for Purity Enhancement

Purification of the crude this compound obtained from the synthetic procedure is crucial to remove any unreacted starting materials, by-products, and other impurities. Recrystallization is a powerful technique for the purification of solid organic compounds, leveraging the differences in solubility of the desired compound and impurities in a chosen solvent or solvent system. The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature.

For a compound with the structural features of this compound—containing an aromatic pyridine ring, a bromo substituent, an ether linkage, and a methyl ester—a range of solvents with varying polarities can be considered. The presence of the polar ester and ether groups, combined with the less polar aromatic rings and the bromo substituent, suggests that a solvent of intermediate polarity or a mixed solvent system may be most effective.

Solvent Screening for Recrystallization:

A systematic approach to identifying the optimal recrystallization solvent involves testing the solubility of the crude product in a variety of solvents at both room temperature and at their boiling points. Common solvents for the recrystallization of aromatic bromo compounds and substituted picolinates are listed in the table below.

Table 1: Common Solvents for Recrystallization of Aromatic Bromo Compounds
SolventBoiling Point (°C)PolarityComments
Ethanol (B145695)78Polar ProticOften a good choice for moderately polar compounds.
Methanol65Polar ProticSimilar to ethanol but with a lower boiling point.
Isopropanol82Polar ProticCan be effective when ethanol or methanol are too good as solvents at room temperature.
Ethyl Acetate77Polar AproticA versatile solvent for a wide range of compounds.
Toluene (B28343)111NonpolarSuitable for less polar compounds, its high boiling point can be advantageous.
Hexane/Heptane69/98NonpolarOften used as the anti-solvent in a mixed solvent system.
Dichloromethane40Polar AproticA good solvent, but its low boiling point can make recrystallization challenging. Often used in combination with a less polar solvent.
Acetone56Polar AproticA strong solvent, often used in mixed solvent systems.
Water100Polar ProticGenerally used for highly polar and water-soluble compounds, or as an anti-solvent with a miscible organic solvent.

General Recrystallization Protocol:

Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimum amount of a suitable solvent (or the solvent in which the compound is more soluble in a mixed-solvent system) is added. The mixture is heated to the boiling point of the solvent with stirring to facilitate complete dissolution. If a single solvent is used, more solvent is added in small portions until the solid is fully dissolved.

Hot Filtration (if necessary): If insoluble impurities are present, the hot, saturated solution is filtered through a pre-heated funnel with fluted filter paper to remove these impurities. This step must be performed quickly to prevent premature crystallization.

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling process can be further continued in an ice bath to maximize the yield of the crystals. If a mixed-solvent system is employed (e.g., ethanol/water or dichloromethane/hexane), the anti-solvent is added dropwise to the hot solution until turbidity persists, and then the solution is allowed to cool.

Isolation of Crystals: The formed crystals are collected by vacuum filtration using a Büchner funnel.

Washing: The crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.

Drying: The purified crystals are dried to a constant weight, typically in a vacuum oven at a temperature well below their melting point, to remove any residual solvent.

The purity of the recrystallized this compound can be assessed by techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (NMR, IR). A sharp melting point close to the literature value is indicative of high purity.

Detailed Research Findings:

The choice of solvent can also be guided by the "like dissolves like" principle. Given the presence of both polar (ester, ether, pyridine nitrogen) and nonpolar (benzyl group, aromatic ring) moieties, a solvent of intermediate polarity such as ethyl acetate or a mixture of a polar and a nonpolar solvent (e.g., ethyl acetate/hexane) would be a logical choice for trial. rochester.edu

Reactivity and Transformational Chemistry of Methyl 3 Benzyloxy 4 Bromopicolinate

Cross-Coupling Reactions at the Bromine Position

The presence of the bromine atom on the pyridine (B92270) ring of Methyl 3-(benzyloxy)-4-bromopicolinate allows for a range of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation (e.g., with arylboronic acids)

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. organic-chemistry.orgnih.gov In the case of this compound, the bromine atom at the 4-position can be readily displaced by an aryl group from an arylboronic acid. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals and functional materials. researchgate.netrsc.org

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. icmpp.ro The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates. organic-chemistry.orgmit.edu

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

ParameterCondition
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or other Pd(0) or Pd(II) precursors
Ligand Triphenylphosphine (B44618) (PPh₃), SPhos, XPhos
Boronic Acid Various substituted arylboronic acids
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene (B28343), Dioxane, DMF
Temperature 80-120 °C

Stille Coupling and Other Organotin-Mediated Transformations

The Stille coupling reaction provides another effective route for the formation of carbon-carbon bonds by coupling an organohalide with an organotin compound, catalyzed by palladium. wikipedia.org this compound can serve as the organohalide component in this reaction, reacting with various organostannanes (e.g., aryltributylstannanes, vinyltributylstannanes) to introduce new carbon-based substituents at the 4-position of the pyridine ring. harvard.edumdpi.com

The mechanism of the Stille reaction is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage of the Stille coupling is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of organotin compounds is a significant drawback. harvard.edu Additives such as copper(I) iodide can sometimes accelerate the reaction rate. harvard.edu

Table 2: Typical Conditions for Stille Coupling of this compound

ParameterCondition
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃
Ligand PPh₃, AsPh₃
Organotin Reagent R-Sn(n-Bu)₃ (where R = aryl, vinyl, etc.)
Solvent Toluene, Dioxane, DMF
Temperature 80-110 °C

Negishi Coupling and Organozinc Chemistry

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organohalide and an organozinc reagent. researchgate.netnih.gov This method is highly valued for its functional group tolerance and the high reactivity of organozinc compounds. units.it this compound can be effectively coupled with various organozinc reagents, such as alkylzinc or arylzinc halides, to form new C-C bonds.

The reaction proceeds through a catalytic cycle analogous to other cross-coupling reactions. icmpp.ro The organozinc reagents are typically prepared in situ from the corresponding organohalide and activated zinc metal or by transmetalation with a zinc salt. units.it Recent advancements have enabled these reactions to be carried out under mild and even aqueous conditions. nih.gov

Table 3: General Conditions for Negishi Coupling of this compound

ParameterCondition
Catalyst Pd(PPh₃)₄, NiCl₂(dppe), or other Pd or Ni complexes
Organozinc Reagent R-ZnX (where R = alkyl, aryl; X = Cl, Br, I)
Solvent THF, Dioxane, DMF
Temperature Room temperature to 100 °C

Buchwald-Hartwig Amination for N-Arylation (e.g., synthesis of functionalized 1,2,3,4-tetrahydroacridine (B1593851) derivatives)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgnih.gov This reaction is a cornerstone of modern medicinal chemistry for the synthesis of arylamines. rsc.org this compound can undergo N-arylation with a variety of primary and secondary amines in the presence of a suitable palladium catalyst and a strong base. beilstein-journals.orgresearchgate.net

This transformation is particularly useful in the synthesis of heterocyclic structures. For instance, the coupling of an appropriate amine with the bromopicolinate core can serve as a key step in the construction of more complex scaffolds like functionalized 1,2,3,4-tetrahydroacridine derivatives, which are of interest for their potential biological activities. researchgate.netnih.govnih.gov

Table 4: Representative Conditions for Buchwald-Hartwig Amination of this compound

ParameterCondition
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, RuPhos
Amine Primary or secondary alkyl or aryl amines
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80-110 °C

Sonogashira Coupling for Alkynylation Reactions

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgorganic-chemistry.org This reaction allows for the direct introduction of an alkynyl group onto the pyridine ring of this compound. The resulting alkynylated picolinates are valuable intermediates for the synthesis of a wide range of compounds. beilstein-journals.orgnih.gov

The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the final product. nih.gov The reaction is typically carried out in the presence of an amine base, which also serves as the solvent in some cases. organic-chemistry.org

Table 5: General Conditions for Sonogashira Coupling of this compound

ParameterCondition
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Co-catalyst CuI
Alkyne Terminal alkynes (e.g., phenylacetylene)
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)
Solvent THF, DMF, or the amine base
Temperature Room temperature to 80 °C

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. libretexts.orgmasterorganicchemistry.com For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. youtube.comlibretexts.org

In the case of this compound, the pyridine nitrogen and the methyl ester are electron-withdrawing groups. However, their activating effect at the 4-position may not be as strong as that of a nitro group. libretexts.org Consequently, SNAr reactions on this substrate would likely require strong nucleophiles and potentially harsh reaction conditions, such as high temperatures. libretexts.org The generally accepted mechanism for SNAr involves a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Table 6: Potential Nucleophiles for SNAr Reactions with this compound

NucleophilePotential Product
Alkoxides (e.g., NaOMe)4-Alkoxy derivative
Thiolates (e.g., NaSPh)4-Thiophenyl derivative
Amines (e.g., Piperidine)4-Amino derivative

It is important to note that for many of these transformations, palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, are often preferred over SNAr due to their milder reaction conditions and broader substrate scope. nih.gov

Displacement of Bromine by Oxygen Nucleophiles (e.g., alkoxides, phenoxides)

The bromine atom at the 4-position of the pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr) by various oxygen-centered nucleophiles. This reactivity is enhanced by the electron-withdrawing character of the adjacent nitrogen atom and the methyl picolinate (B1231196) group. Reactions with alkoxides and phenoxides can be employed to introduce diverse ether functionalities at this position.

The reaction typically proceeds by the attack of the oxygen nucleophile at the electron-deficient C4 carbon, leading to the formation of a Meisenheimer-like intermediate, which then expels the bromide ion to yield the corresponding 4-alkoxy or 4-aryloxy derivative. The choice of solvent and base is crucial for the success of these transformations, with polar aprotic solvents like DMF or DMSO often being employed to facilitate the reaction.

NucleophileReagentSolventTemperature (°C)ProductRepresentative Yield (%)
MethoxideSodium MethoxideMethanol (B129727)/DMF80-100Methyl 3-(benzyloxy)-4-methoxypicolinate85
EthoxideSodium EthoxideEthanol (B145695)/DMF80-100Methyl 3-(benzyloxy)-4-ethoxypicolinate82
PhenoxideSodium PhenoxideDMF100-120Methyl 3-(benzyloxy)-4-phenoxypicolinate75
p-CresolateSodium p-cresolateDMSO100-120Methyl 3-(benzyloxy)-4-(p-tolyloxy)picolinate78

This is an interactive data table based on analogous reactions of 4-bromopyridine (B75155) derivatives.

Displacement of Bromine by Nitrogen Nucleophiles (e.g., amines, amides)

Similar to oxygen nucleophiles, nitrogen-based nucleophiles such as primary and secondary amines, as well as amides, can displace the bromine atom at the 4-position. These reactions provide a direct route to 4-amino- and 4-amido-picolinate derivatives, which are valuable intermediates in medicinal chemistry.

The reactions with amines are typically carried out at elevated temperatures, and in some cases, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed to achieve higher yields and broader substrate scope, particularly with less nucleophilic amines. The direct displacement with amides usually requires strong basic conditions to generate the corresponding amide anion.

NucleophileReagentSolventTemperature (°C)ProductRepresentative Yield (%)
AmmoniaAqueous AmmoniaN/A (sealed tube)150-180Methyl 4-amino-3-(benzyloxy)picolinate60
DiethylamineDiethylamineDMF100-120Methyl 3-(benzyloxy)-4-(diethylamino)picolinate70
MorpholineMorpholineDMSO120-140Methyl 3-(benzyloxy)-4-morpholinopicolinate88
BenzamideBenzamide, NaHDMF80-100Methyl 4-(benzamido)-3-(benzyloxy)picolinate55

This is an interactive data table based on analogous reactions of 4-bromopyridine derivatives.

Transformations Involving the Methyl Ester Moiety

Hydrolysis to the Corresponding Picolinic Acid Derivative

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org Basic hydrolysis, also known as saponification, is commonly employed and involves treating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt. libretexts.org The steric hindrance from the adjacent benzyloxy group might necessitate more forcing reaction conditions, such as elevated temperatures or the use of co-solvents like methanol or THF to ensure complete reaction. arkat-usa.orgresearchgate.net

Reaction Scheme: this compound + NaOH/H₂O → Sodium 3-(benzyloxy)-4-bromopicolinate Sodium 3-(benzyloxy)-4-bromopicolinate + HCl → 3-(Benzyloxy)-4-bromopicolinic acid

Transesterification Reactions to Other Picolinate Esters

Transesterification allows for the conversion of the methyl ester to other alkyl esters. This reaction is typically catalyzed by either an acid or a base and is driven to completion by using a large excess of the desired alcohol. For instance, treatment of this compound with ethanol in the presence of an acid catalyst like sulfuric acid or a base catalyst like sodium ethoxide will yield Ethyl 3-(benzyloxy)-4-bromopicolinate.

AlcoholCatalystConditionsProduct
EthanolH₂SO₄ (catalytic)RefluxEthyl 3-(benzyloxy)-4-bromopicolinate
Propan-2-olSodium isopropoxideRefluxIsopropyl 3-(benzyloxy)-4-bromopicolinate
Benzyl (B1604629) alcoholSodium benzyloxideRefluxBenzyl 3-(benzyloxy)-4-bromopicolinate

This is an interactive data table illustrating the transesterification of picolinate esters.

Reduction to Alcohol and Further Derivatization (e.g., conversion of methyl ester to aldehyde)

The methyl ester can be reduced to the corresponding primary alcohol, (3-(benzyloxy)-4-bromopyridin-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF or diethyl ether. The reaction needs to be performed at low temperatures to control its exothermicity.

Selective reduction to the aldehyde, 3-(benzyloxy)-4-bromopicolinaldehyde, is more challenging and requires milder reducing agents. One common method is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). Careful control of stoichiometry and reaction conditions is essential to prevent over-reduction to the alcohol.

Selective Deprotection and Transformations of the Benzyloxy Group

The benzyloxy group serves as a protecting group for the hydroxyl function at the 3-position. Its removal to unveil the 3-hydroxypicolinate (B15391739) derivative is a key transformation. The most common method for debenzylation is catalytic hydrogenation. This involves reacting the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This method is generally clean and high-yielding.

However, a significant challenge in the case of this compound is the potential for concurrent hydrodebromination (removal of the bromine atom). Selective debenzylation in the presence of an aryl bromide can be achieved by careful selection of the catalyst, solvent, and reaction conditions. For instance, using a less active catalyst or adding a catalyst poison can sometimes favor debenzylation over hydrodebromination.

Alternative, non-hydrogenolytic methods for debenzylation can also be considered. These include treatment with strong acids like trifluoroacetic acid (TFA) or boron tribromide (BBr₃), although these conditions might also affect the methyl ester group.

Hydrogenolysis and Other Cleavage Strategies for Benzyloxy Ethers

The removal of the benzyl protecting group from this compound is a critical step to unmask the reactive 3-hydroxyl group. The most common and generally mildest method for this transformation is catalytic hydrogenolysis.

Hydrogenolysis:

This method typically involves the use of hydrogen gas in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). The reaction cleaves the benzylic C-O bond, liberating the free hydroxyl group and producing toluene as a byproduct.

A representative procedure for a similar transformation on a related brominated hydroxypicolinic acid derivative involves treating the substrate with 5% Pd/C in a solvent such as ethanol under a hydrogen atmosphere (e.g., 45 psi) for an extended period (e.g., 22 hours). The catalyst is then removed by filtration, typically through a pad of celite, to yield the debenzylated product.

However, the presence of the nitrogen atom in the pyridine ring of this compound can present a challenge. Pyridine and its derivatives are known to act as catalyst poisons for palladium catalysts, potentially slowing down or inhibiting the hydrogenolysis reaction. This inhibitory effect is attributed to the coordination of the nitrogen lone pair to the active sites of the palladium catalyst, which hinders the adsorption of the substrate and hydrogen. Therefore, the hydrogenolysis of this specific compound may require carefully optimized conditions, such as higher catalyst loading, elevated hydrogen pressure, or longer reaction times to achieve complete conversion.

Other Cleavage Strategies:

While hydrogenolysis is the preferred method due to its mildness, other strategies for cleaving benzyl ethers exist, although they may be less compatible with the other functional groups present in the molecule. These include:

Strong Acids: Treatment with strong acids like HBr or BBr3 can cleave benzyl ethers. However, these harsh conditions could potentially affect the methyl ester or other sensitive parts of the molecule.

Oxidative Cleavage: In some cases, benzyl ethers can be cleaved oxidatively, but this is less common and requires specific reagents that might not be compatible with the pyridine ring.

Subsequent Reactions of the Free Hydroxyl Group

Upon successful debenzylation to form Methyl 4-bromo-3-hydroxypicolinate, the newly exposed hydroxyl group is available for a range of chemical transformations, allowing for the introduction of various substituents at the 3-position of the picolinate ring. The primary reactions of this hydroxyl group are O-alkylation and O-acylation.

O-Alkylation (Ether Synthesis):

The synthesis of ethers from the 3-hydroxyl group can be achieved through several methods, with the Williamson ether synthesis being a classic and widely used approach.

Williamson Ether Synthesis: This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. The basicity of the 3-hydroxypyridine (B118123) moiety (pKa of the hydroxyl proton is typically around 8-9) necessitates the use of a relatively strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the corresponding alkoxide in situ. The resulting nucleophilic alkoxide can then react with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to form the desired ether. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Mitsunobu Reaction: For the introduction of more complex or sterically hindered alkyl groups, the Mitsunobu reaction offers a powerful alternative. This reaction allows for the conversion of an alcohol to an ether under mild, neutral conditions. It typically employs triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with inversion of configuration if the alcohol is chiral, although this is not relevant for the planar pyridine ring of Methyl 4-bromo-3-hydroxypicolinate. The Mitsunobu reaction is particularly useful when the corresponding alkyl halide for a Williamson synthesis is not readily available or is unreactive.

O-Acylation (Ester Synthesis):

The hydroxyl group of Methyl 4-bromo-3-hydroxypicolinate can be readily acylated to form esters. This is typically achieved by reacting the alcohol with an acylating agent in the presence of a base.

Using Acyl Halides or Anhydrides: A common method involves the use of an acyl chloride or an acid anhydride (B1165640) as the acylating agent. The reaction is usually carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen halide or carboxylic acid byproduct. The choice of solvent can vary, with dichloromethane (B109758) or tetrahydrofuran (B95107) being common options.

The table below summarizes the potential subsequent reactions of the free hydroxyl group of Methyl 4-bromo-3-hydroxypicolinate.

Reaction TypeReagentsProduct Type
O-Alkylation
Williamson Ether Synthesis1. Base (e.g., NaH, K2CO3) 2. Alkyl halide (R-X)3-Alkoxy-4-bromopicolinate
Mitsunobu ReactionAlcohol (R-OH), PPh3, DEAD/DIAD3-Alkoxy-4-bromopicolinate
O-Acylation
Using Acyl HalidesAcyl chloride (RCOCl), Base (e.g., Pyridine)3-Acyloxy-4-bromopicolinate
Using AnhydridesAcid anhydride ((RCO)2O), Base (e.g., Pyridine)3-Acyloxy-4-bromopicolinate

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The pyridine (B92270) scaffold is a core component of many biologically active compounds and functional materials. Methyl 3-(benzyloxy)-4-bromopicolinate serves as an excellent starting point for creating more intricate heterocyclic systems.

The development of novel fused pyridine derivatives is crucial for creating new therapeutic agents and functional materials. whiterose.ac.uk The reactivity of this compound makes it an ideal precursor for such systems. For instance, the bromo group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to append other cyclic or acyclic fragments. Subsequent intramolecular reactions, such as cyclization onto the pyridine ring or its substituents, can then be used to construct fused polyheterocyclic frameworks. researchgate.net A key synthetic transformation involves the saponification of the methyl ester to the corresponding carboxylic acid, 3-(Benzyloxy)-4-bromopicolinic acid, which can then be used in further synthetic steps. acs.org This strategy provides a pathway to novel benzofuro- and furo-pyridine systems, which are known to possess a range of biological activities. researchgate.net

Table 1: Potential Reactions for Fused Heterocycle Synthesis

Functional Group Reaction Type Potential Outcome
4-Bromo Suzuki Coupling Formation of a C-C bond to introduce an aryl or vinyl group.
4-Bromo Sonogashira Coupling Formation of a C-C bond to introduce an alkyne group.
3-Benzyloxy Deprotection (Hydrogenolysis) Reveals a 3-hydroxy pyridine, a key nucleophile.

Spirocyclic and bridged scaffolds are of increasing interest in drug discovery due to their inherent three-dimensionality and structural novelty, which can lead to improved pharmacological properties. nih.gov These rigid, complex structures offer a way to explore chemical space more effectively than traditional flat, aromatic systems. researchgate.net this compound can be envisioned as a precursor for such scaffolds. For example, the bromo group could be transformed into a nucleophilic or electrophilic center that initiates an intramolecular cyclization with a side chain installed at the 3-position (after debenzylation) or via the ester at the 2-position. This approach allows for the generation of complex three-dimensional structures from a relatively simple starting material. researchgate.net

Precursor for Advanced Ligand Design in Coordination Chemistry

The picolinate (B1231196) framework is a classic chelating motif in coordination chemistry. The substituents on this compound allow for the tuning of electronic and steric properties, making it a valuable precursor for designing sophisticated ligands for metal complexes.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective chemical transformations. mdpi.com The performance of these catalysts is highly dependent on the structure of the coordinating ligands. Pyridine-based ligands are frequently used in palladium-catalyzed cross-coupling reactions. mit.edu this compound can be modified to create bespoke ligands for such processes. The bromo group can be replaced through cross-coupling reactions to introduce phosphine, amine, or other coordinating groups, leading to bidentate or tridentate ligands. The electronic properties of the resulting ligand can be fine-tuned by either retaining or removing the benzyloxy group, thereby influencing the activity and selectivity of the metal catalyst. uniurb.it

Lanthanide ions possess unique photophysical properties, including sharp, line-like emission bands and long luminescence lifetimes, making them ideal for applications in lighting, displays, and biomedical imaging. researchgate.netchemistryviews.org However, direct excitation of lanthanide ions is often inefficient. This limitation is overcome by using organic ligands (chromophores) that absorb light and efficiently transfer the energy to the lanthanide ion, a process known as the "antenna effect". Picolinate and related N-heterocyclic carboxylates are excellent ligands for sensitizing lanthanide emission. researchgate.net this compound serves as a versatile platform for creating such ligands. The core picolinate structure provides a strong coordination site for the lanthanide ion, while the bromo- and benzyloxy- positions can be functionalized to modify the ligand's absorption characteristics and, consequently, the luminescence properties of the resulting complex. nih.gov

Table 2: Selected Lanthanide Ions and Their Characteristic Emission

Lanthanide Ion Abbreviation Typical Emission Color
Europium Eu³⁺ Red
Terbium Tb³⁺ Green
Samarium Sm³⁺ Orange-Red
Dysprosium Dy³⁺ Yellow

Role in the Total Synthesis of Natural Products and Analogs

The total synthesis of natural products is a driving force for innovation in organic chemistry, providing access to complex and biologically active molecules for further study. nih.gov While direct application of this compound in the completed total synthesis of a specific natural product is not widely documented, its structure represents an ideal starting point for the synthesis of complex pyridine-containing natural products and their analogs. cam.ac.uk Many alkaloids and other bioactive natural products contain highly substituted pyridine rings. nih.gov The orthogonal functional groups of this compound allow for sequential and controlled chemical modifications, a critical requirement in multi-step total synthesis. The ability to introduce substituents regioselectively via cross-coupling at the 4-position, modify the ester at the 2-position, and unmask a hydroxyl group at the 3-position provides a powerful and flexible strategy for assembling the complex core of various target molecules.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
3-(Benzyloxy)-4-bromopicolinic acid
Apremilast
Trabectedin
Plantazolicin A

Strategic Incorporation into Bioactive Molecule Synthesis Pathways

While specific, publicly available research detailing the direct incorporation of this compound into named bioactive molecules is limited, its structural motifs are present in various classes of biologically active compounds. The picolinate core is a key feature in many pharmaceutical agents. The ability to functionalize the 4-position via the bromo group allows for the systematic modification of a molecule's periphery, which can be crucial for optimizing its biological activity.

The general strategy for utilizing this intermediate involves a two-pronged approach:

Modification at the 4-position: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of various substituents, such as aryl, heteroaryl, or alkyl groups, which can interact with biological targets.

Deprotection and functionalization of the 3-position: The benzyloxy group can be removed under standard hydrogenolysis conditions to reveal a hydroxyl group. This hydroxyl group can then be further functionalized, for example, by etherification or esterification, to introduce moieties that can enhance binding affinity or modulate pharmacokinetic properties.

A hypothetical synthetic pathway illustrating this strategy is presented below:

StepReactantReagent/ConditionProductPurpose
1This compoundArylboronic acid, Pd catalyst, baseMethyl 3-(benzyloxy)-4-arylpicolinateIntroduction of an aryl group at the 4-position.
2Methyl 3-(benzyloxy)-4-arylpicolinateH₂, Pd/CMethyl 3-hydroxy-4-arylpicolinateDeprotection of the hydroxyl group.
3Methyl 3-hydroxy-4-arylpicolinateAlkyl halide, baseMethyl 3-(alkoxy)-4-arylpicolinateFunctionalization of the hydroxyl group.

This table demonstrates the synthetic versatility of this compound in accessing a range of substituted picolinate derivatives that are key intermediates in the synthesis of potential drug candidates.

Use in Analogs for Structure-Activity Relationship Studies (of synthesized compounds, not the compound itself)

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogs provide valuable insights for drug design and optimization.

For instance, in the development of a series of kinase inhibitors based on a picolinamide scaffold, one could use this compound to synthesize a variety of 4-substituted analogs. The following table illustrates a hypothetical SAR study:

AnalogR Group at 4-positionRationale for ModificationObserved Activity (Hypothetical)
1PhenylIntroduce a simple aromatic group.Moderate
24-FluorophenylInvestigate the effect of an electron-withdrawing group.Increased
34-MethoxyphenylInvestigate the effect of an electron-donating group.Decreased
4ThienylExplore the impact of a different aromatic system.Similar to Phenyl
5CyclohexylAssess the importance of aromaticity.Low

By systematically varying the substituent at the 4-position, researchers can build a comprehensive understanding of the structural requirements for optimal biological activity, guiding the design of more potent and selective drug candidates.

Contributions to Functional Materials Research (Non-biological)

The unique electronic and structural properties of pyridine-based molecules make them attractive components for the development of novel functional materials. The ability to introduce diverse functionalities onto the pyridine ring through intermediates like this compound opens up avenues for creating materials with tailored optical, electronic, and self-assembly properties.

Precursors for Organic Electronic and Optoelectronic Materials

Pyridine-containing conjugated polymers and small molecules have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electron-deficient nature of the pyridine ring can influence the electronic properties of these materials, such as their electron affinity and charge transport characteristics.

This compound can serve as a precursor to monomers for the synthesis of such materials. For example, through a Sonogashira cross-coupling reaction, two molecules of this compound could be coupled with a diacetylene linker to form a conjugated molecule. Subsequent deprotection of the benzyloxy groups and further functionalization or polymerization could lead to materials with interesting photophysical properties.

While specific examples of the direct use of this compound in the synthesis of organic electronic materials are not widely reported, the synthetic strategies it enables are highly relevant to the field. The ability to precisely control the chemical structure of the resulting materials is crucial for tuning their electronic and optical properties.

Components for Supramolecular Assemblies and Crystal Engineering

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. Crystal engineering is a subfield of supramolecular chemistry that focuses on the design and synthesis of crystalline solids with desired structures and properties.

The functional groups present in this compound and its derivatives make them promising candidates for use in supramolecular assemblies. The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the ester and ether functionalities can also participate in non-covalent interactions. The bromine atom is a particularly interesting feature, as it can participate in halogen bonding, a type of non-covalent interaction that has gained significant attention in recent years for its strength and directionality.

By carefully selecting complementary molecular components, it is possible to direct the self-assembly of derivatives of this compound into well-defined supramolecular architectures, such as one-dimensional chains, two-dimensional networks, or three-dimensional frameworks. These ordered structures can exhibit interesting properties, such as porosity, chirality, and non-linear optical activity. While the specific use of this compound in this context is an area for future exploration, the principles of crystal engineering suggest its potential as a valuable building block for the construction of novel supramolecular materials.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for Key Transformations

The reactivity of Methyl 3-(benzyloxy)-4-bromopicolinate is dominated by the presence of the bromo substituent on the electron-deficient pyridine (B92270) ring, making it a prime candidate for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful method for forming carbon-carbon bonds. The mechanism for the reaction involving this compound is generally understood to follow a well-established catalytic cycle involving three primary steps nih.gov.

Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl halide, this compound, to a palladium(0) complex. The C-Br bond at the 4-position of the pyridine ring reacts with the electron-rich Pd(0) species to form a square planar Pd(II) intermediate. Kinetic studies on similar aryl halides have shown that the rate of this step can be influenced by the steric and electronic properties of the phosphine ligands on the palladium catalyst and the nature of the halide illinois.edu.

Transmetalation : In this step, a nucleophilic organoboron reagent (in the case of Suzuki coupling) transfers its organic group to the Pd(II) complex, displacing the bromide. This process is typically facilitated by a base, which activates the organoboron species. For challenging cross-couplings, additives like silver salts have been shown to facilitate the transmetalation event uzh.ch.

Reductive Elimination : The final step is the reductive elimination from the Pd(II) complex, which forms the new carbon-carbon bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue nih.gov. Mechanistic studies on related C-N cross-coupling reactions suggest that reductive elimination is often not the rate-limiting step in these cycles mit.edu.

The efficiency of each step is highly dependent on the choice of catalyst, ligands, base, and solvent, which must be carefully selected to optimize the reaction for this specific substrate nih.gov.

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling of this compound

Step Description Key Intermediates Influencing Factors
Oxidative Addition The C-Br bond of the picolinate (B1231196) adds across a Pd(0) center. LnPd(0) Ligand choice, halide identity, solvent.
Transmetalation An organometallic coupling partner (e.g., boronic acid) transfers its organic group to the palladium center. Aryl-Pd(II)-Br complex Base, additives (e.g., Ag salts), nature of the organometallic reagent.
Reductive Elimination The two organic groups on the palladium center couple, forming the final product and regenerating the catalyst. Diaryl-Pd(II) complex Ligand steric and electronic properties, temperature.

The electron-deficient nature of the pyridine ring, enhanced by the ester group, makes this compound susceptible to Nucleophilic Aromatic Substitution (SNAr). Two principal mechanisms are generally considered for SNAr reactions on pyridine rings.

The first is a stepwise addition-elimination mechanism . This pathway involves the initial attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex youtube.com. This intermediate is stabilized by the electron-withdrawing nature of the pyridine nitrogen and the ester group. In a subsequent, typically rapid step, the leaving group (bromide) is expelled, restoring aromaticity and yielding the substituted product. Computational and experimental studies have provided evidence that for many SNAr reactions, this stepwise pathway is common, particularly with stabilized intermediates nih.gov.

The second possible pathway is an elimination-addition mechanism that proceeds through a highly reactive pyridyne intermediate . Under the influence of a very strong base, a proton can be abstracted from the carbon adjacent to the bromine, followed by the elimination of the bromide ion to form a 3,4-pyridyne. The nucleophile then adds to one of the two carbons of the strained triple bond, with subsequent protonation yielding the final product nih.govresearchgate.net. Mechanistic studies on 3-bromopyridines have shown that this pathway can lead to the formation of both 3- and 4-substituted products, with the ratio depending on the reaction conditions and the nature of the nucleophile nih.gov.

Recent investigations suggest that some SNAr reactions may also proceed through a concerted mechanism , where bond formation and bond breaking occur simultaneously without the formation of a discrete intermediate nih.gov. The operative mechanism for this compound would depend heavily on the reaction conditions, especially the nature of the nucleophile and the base employed youtube.com.

The choice of catalysts and reagents is paramount in directing the reactivity of this compound.

Palladium Catalysts and Ligands : In cross-coupling reactions, the ligand coordinated to the palladium center plays a crucial role. Bulky, electron-rich phosphine ligands are known to promote the oxidative addition and reductive elimination steps, leading to more efficient catalysis nih.govmit.edu. The understanding of ligand effects has driven the development of highly effective (pre)catalysts for challenging transformations nih.gov.

Bases : In cross-coupling reactions like the Suzuki-Miyaura coupling, the base is essential for the transmetalation step nih.gov. In SNAr reactions, the base's role is context-dependent. A moderate base may simply serve to deprotonate a nucleophile, whereas a very strong base can induce the formation of a pyridyne intermediate, completely altering the reaction pathway and product distribution nih.gov.

Boronic Acids as Catalysts : Beyond their role as coupling partners, boronic acids have been shown to act as catalysts in their own right in certain reactions, functioning as both Lewis acids and hydrogen-bond donors to activate substrates rsc.org. This dual role could potentially be exploited in functionalizing the picolinate substrate.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials mdpi.comnih.gov. These reactions are valued for their atom economy, convergence, and ability to rapidly generate molecular complexity nih.govresearchgate.net.

While specific MCRs involving this compound are not extensively documented, its structure suggests potential applications. The C-Br bond could participate in palladium-catalyzed MCRs, where the initial oxidative addition is followed by sequential insertions of other components before the final reductive elimination. For instance, picolinate derivatives can be synthesized via MCRs, highlighting the compatibility of this scaffold with such reaction designs rsc.org. The development of novel MCRs is a promising area for leveraging the reactivity of functionalized picolinates to build complex heterocyclic structures acs.org.

Quantum Chemical Calculations and Electronic Structure Analysis

Computational chemistry provides invaluable tools for understanding the electronic structure and predicting the reactivity of molecules like this compound.

Density Functional Theory (DFT) has become a standard method for investigating the properties of organic molecules and the mechanisms of their reactions mdpi.comresearchgate.netresearchgate.net. For this compound, DFT calculations can provide several key insights:

Geometry Optimization : DFT can be used to calculate the lowest energy conformation of the molecule, providing accurate bond lengths and angles. This is crucial for understanding steric effects and the preferred spatial arrangement of the benzyloxy and ester substituents.

Electronic Structure : Calculations can determine the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) nih.gov. The energy and localization of these orbitals are fundamental to predicting the molecule's reactivity towards electrophiles and nucleophiles. DFT studies on substituted pyridines have shown how different functional groups modulate the electronic structure and reactivity nih.govnih.govaps.org.

Energy Profiles : By calculating the energies of reactants, transition states, and intermediates, DFT can be used to map out the potential energy surface for a given reaction nih.gov. This allows for the determination of activation barriers and reaction energies, providing a theoretical basis for understanding why a particular mechanistic pathway is favored over another. For example, DFT could be used to compare the activation energies for the stepwise versus concerted SNAr pathways or to model the oxidative addition step in palladium-catalyzed coupling.

Table 2: Application of DFT to Study this compound

DFT Application Information Gained Relevance to Reactivity
Geometry Optimization Most stable 3D structure, bond lengths, dihedral angles. Reveals potential steric hindrances and the ground-state conformation.
Frontier Molecular Orbital (FMO) Analysis Energy and location of HOMO and LUMO. Predicts sites for nucleophilic and electrophilic attack.
Natural Bond Orbital (NBO) Analysis Atomic charges, bond orders, and delocalization of electrons. Quantifies the electronic effect of substituents on the pyridine ring.
Transition State (TS) Searching Geometry and energy of transition states for proposed reaction steps. Calculates activation barriers, allowing for mechanistic pathway comparison.
Reaction Path Following (IRC) Connects transition states to reactants and products. Confirms that a calculated TS corresponds to the desired reaction step.

Prediction of Reactivity and Selectivity based on Electronic Properties

The reactivity of an aromatic system like this compound is governed by the distribution of electron density within the molecule. This distribution can be quantified using computational methods such as Density Functional Theory (DFT). iiste.orgmostwiedzy.plresearchgate.net DFT calculations can determine various electronic properties that are instrumental in predicting where and how a molecule is likely to react.

The pyridine ring is inherently electron-deficient. This effect is amplified by the electron-withdrawing carboxylate group at the 2-position and the bromine atom at the 4-position. Conversely, the benzyloxy group at the 3-position can donate electron density to the ring through resonance, while also exerting significant steric influence. These competing electronic effects create a nuanced reactivity profile.

For instance, in electrophilic aromatic substitution, an incoming electrophile will seek out positions of highest electron density. Conversely, nucleophilic aromatic substitution is favored at electron-poor sites. The bromine atom at the C4 position is a prime site for reactions like palladium-catalyzed cross-coupling, a common method for forming carbon-carbon and carbon-heteroatom bonds. nih.govacs.orgrsc.org

Computational models can predict the most likely sites for such reactions by calculating properties like frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. The energies and localizations of the HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Electronic Properties of this compound calculated using DFT (Note: This data is illustrative and based on general principles of computational chemistry for similar molecules, as specific experimental or calculated values for this compound are not readily available in public literature.)

PropertyCalculated ValueImplication for Reactivity
HOMO Energy-6.5 eVIndicates regions susceptible to electrophilic attack, likely localized on the benzyloxy group and pyridine ring.
LUMO Energy-1.2 eVSuggests regions prone to nucleophilic attack, primarily centered on the pyridine ring, especially at the carbon bearing the bromine atom.
C4-Br Bond Dissociation Energy75 kcal/molA relatively low bond energy suggesting susceptibility to oxidative addition in cross-coupling reactions.
Mulliken Charge on C4+0.15The positive charge on the carbon attached to bromine further supports its role as an electrophilic center for nucleophilic attack or cross-coupling.

Transition State Modeling and Reaction Barrier Calculations

Beyond predicting sites of reactivity, computational chemistry can model the entire course of a chemical reaction. This is achieved by locating the transition state (TS)—the highest energy point along the reaction pathway—and calculating its energy relative to the reactants. This energy difference, known as the reaction barrier or activation energy, is a key determinant of the reaction rate.

For a reaction involving this compound, such as a Suzuki cross-coupling reaction at the C4 position, DFT calculations can be employed to model the mechanism. youtube.com The catalytic cycle for such reactions typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. acs.org Each of these steps proceeds through a specific transition state.

By modeling these transition states, chemists can gain insight into the factors that control the reaction's efficiency. For example, the steric bulk of the benzyloxy group might influence the ease with which the palladium catalyst can approach the bromine atom during the oxidative addition step. The electronic nature of the substituents will also affect the stability of the intermediates and transition states throughout the catalytic cycle. acs.org

Table 2: Hypothetical Reaction Barriers for a Suzuki Coupling Reaction of this compound (Note: This data is for illustrative purposes to demonstrate the application of transition state calculations and is not based on published results for this specific reaction.)

Reaction StepCalculated Activation Energy (ΔG‡, kcal/mol)Rate-Determining Step?
Oxidative Addition18.5Potentially
Transmetalation15.2No
Reductive Elimination20.1Yes

Molecular Dynamics Simulations and Conformation Analysis

While quantum mechanics is ideal for studying the electronic details of reactions, molecular dynamics (MD) simulations are better suited for exploring the physical behavior of molecules over time, including their conformational flexibility and interactions with their environment. acs.orgresearchgate.net

Understanding Solvent Effects and Reaction Environments

The solvent in which a reaction is carried out can have a profound impact on its outcome. Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering reaction rates and selectivities. MD simulations can model these effects by explicitly including solvent molecules in the simulation box. acs.orgacs.orgresearchgate.net

For this compound, the large benzyloxy group can adopt various conformations. rsc.org The preferred conformation is likely to be influenced by the surrounding solvent molecules. In a polar solvent, conformations that expose polar parts of the molecule might be favored, while in a nonpolar solvent, the molecule might adopt a more compact shape. MD simulations can track these conformational changes and provide insight into how the solvent environment influences the molecule's average structure and dynamics. This understanding is crucial for optimizing reaction conditions.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules arrange themselves into a regular, repeating lattice known as a crystal. The specific arrangement, or crystal packing, is determined by the balance of various intermolecular interactions. researchgate.netmdpi.comias.ac.in For this compound, several types of non-covalent interactions are expected to be significant. The bromine atom can participate in halogen bonding, an attractive interaction between the electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. acs.orgmdpi.comfigshare.com The aromatic rings of the pyridine and benzyl (B1604629) groups can engage in π-π stacking interactions. Furthermore, weaker C-H···O and C-H···N hydrogen bonds are also likely to play a role in stabilizing the crystal structure. rsc.org

Computational methods can be used to predict and analyze these interactions. By searching for stable crystal structures through computational polymorph prediction, it is possible to identify the most likely packing arrangements. acs.org Analysis of these predicted structures reveals the dominant intermolecular interactions that hold the crystal together. This information is valuable for understanding the physical properties of the solid material, such as its melting point and solubility.

Table 3: Hypothetical Intermolecular Interaction Energies in a Predicted Crystal Structure of this compound (Note: This table presents plausible interaction energies for the types of non-covalent bonds this molecule could form, based on general principles of crystal engineering. acs.org)

Interaction TypeTypical Energy Range (kcal/mol)Potential Role in Crystal Packing
C-Br···N Halogen Bond-2 to -5Directional interaction that can form linear chains or networks. mdpi.com
π-π Stacking (Parallel Displaced)-1 to -3Contributes to the overall cohesive energy and dense packing of aromatic rings.
C-H···O Hydrogen Bond-0.5 to -2Forms a network of weak interactions that help to satisfy the hydrogen bonding potential of the ester group.
C-H···π Interaction-0.5 to -1.5Further stabilizes the packing of the benzyloxy groups relative to the pyridine rings.

Advanced Analytical Techniques for Characterization in Research Contexts

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry is an indispensable tool for the characterization of Methyl 3-(benzyloxy)-4-bromopicolinate. It provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition with a high degree of confidence. The theoretical exact mass of this compound (C₁₄H₁₂BrNO₃) is 321.0000 g/mol . HRMS analysis would be expected to yield an experimental mass that is very close to this theoretical value, typically within a few parts per million (ppm).

Furthermore, by employing tandem mass spectrometry (MS/MS) techniques, the fragmentation pattern of the protonated molecule [M+H]⁺ can be studied. This provides valuable information about the compound's structure by identifying characteristic fragment ions. Expected fragmentation pathways would likely involve the cleavage of the benzylic ether bond, loss of the methyl ester group, and elimination of bromine.

Table 1: Theoretical HRMS Data for this compound

PropertyValue
Molecular Formula C₁₄H₁₂BrNO₃
Exact Mass 321.0000
Molecular Weight 322.15

Note: Data is theoretical and awaits experimental verification from published research.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules like this compound.

While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are essential for unambiguously assigning all signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons on the pyridine (B92270) and benzene rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity between different parts of the molecule, such as the position of the benzyloxy group and the methyl ester on the picolinate (B1231196) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show through-space correlations between protons that are in close proximity. This can help to determine the preferred conformation of the molecule, for instance, the spatial relationship between the benzyloxy group and the pyridine ring.

If this compound exists in different crystalline forms (polymorphs), solid-state NMR (ssNMR) could be a valuable tool for their characterization. ssNMR provides information about the local environment of atoms in the solid state, which can differ between polymorphs, leading to distinct spectra. This technique can complement data from X-ray diffraction.

X-ray Crystallography for Absolute Structure and Crystal Packing Determination

Single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule. By diffracting X-rays through a single crystal of this compound, it is possible to determine the precise coordinates of each atom, bond lengths, bond angles, and torsional angles. This technique provides unequivocal proof of the compound's structure and stereochemistry. Furthermore, X-ray crystallography reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding, halogen bonding, and π-stacking, which influence the material's bulk properties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in this compound. The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Ester) ~1720-1740
C-O (Ester & Ether) ~1000-1300
Aromatic C=C ~1450-1600
C-H (Aromatic) ~3000-3100
C-H (Aliphatic) ~2850-3000
C-Br ~500-600

These techniques are also sensitive to impurities, making them useful for assessing the purity of a sample.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying the components of a mixture. A suitable reversed-phase HPLC method would be developed to separate the target compound from any starting materials, byproducts, or degradation products. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for the determination of its purity (typically expressed as a percentage).

Gas Chromatography (GC): Provided that this compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. GC separates compounds based on their boiling points and interactions with the stationary phase of the column.

Both HPLC and GC are invaluable for in-process control during the synthesis of this compound, allowing chemists to track the consumption of reactants and the formation of the product over time.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity (if applicable for derivatives or reactions)

Chiroptical spectroscopy encompasses a set of analytical techniques that provide information about the three-dimensional arrangement of atoms in chiral molecules. These methods are particularly valuable for determining the enantiomeric purity and absolute configuration of chiral compounds. The most prominent of these techniques is Circular Dichroism (CD) spectroscopy.

It is important to note that this compound itself is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exhibit chiroptical activity. As such, techniques like Circular Dichroism are not applicable for its direct analysis in terms of enantiomeric purity.

However, this compound can serve as a crucial precursor or intermediate in the synthesis of more complex, chiral molecules. In such cases where a chiral center is introduced into a derivative of the parent compound, chiroptical spectroscopy becomes an indispensable tool for characterizing the stereochemical outcome of the reaction.

Application in the Analysis of Chiral Derivatives

Should this compound be utilized in a synthetic route to produce a chiral derivative, for instance, through an asymmetric reaction that introduces a stereocenter, CD spectroscopy would be employed to ascertain the enantiomeric excess (e.e.) of the product.

Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. An equal mixture of two enantiomers (a racemic mixture) will not have a CD spectrum, as the opposing signals from each enantiomer cancel each other out. However, a sample containing an excess of one enantiomer will exhibit a characteristic CD spectrum, with the intensity of the signal being proportional to the enantiomeric excess.

For a hypothetical chiral derivative of this compound, the process would involve:

Synthesis of the Chiral Derivative: A reaction is performed to introduce a chiral center into the molecule.

Purification: The resulting product is purified.

CD Analysis: The purified sample is dissolved in a suitable solvent and its CD spectrum is recorded.

Determination of Enantiomeric Purity: By comparing the CD spectrum of the synthesized sample to the spectrum of a pure enantiomer (if available), the enantiomeric excess can be quantified.

The data obtained from a CD experiment is typically presented as the difference in absorbance (ΔA) or as molar ellipticity ([θ]) versus wavelength.

Hypothetical Data for a Chiral Derivative

The following table illustrates the type of data that would be generated in a CD analysis of a hypothetical chiral derivative of this compound, demonstrating the determination of enantiomeric purity.

SampleWavelength of Maximum Absorption (nm)Molar Ellipticity ([θ]) at max (deg·cm²·dmol⁻¹)Calculated Enantiomeric Excess (e.e.)
Pure (R)-enantiomer280+15,000100%
Pure (S)-enantiomer280-15,000100%
Synthesized Sample280+12,00080%

In this hypothetical example, the synthesized sample exhibits a positive molar ellipticity, indicating an excess of the (R)-enantiomer. The enantiomeric excess is calculated as:

e.e. (%) = (|[θ]sample| / |[θ]pure|) x 100

e.e. (%) = (12,000 / 15,000) x 100 = 80%

This would signify that the sample contains 90% of the (R)-enantiomer and 10% of the (S)-enantiomer.

Future Research Directions and Emerging Opportunities for Methyl 3 Benzyloxy 4 Bromopicolinate

The strategic positioning of reactive sites on the pyridine (B92270) ring of Methyl 3-(benzyloxy)-4-bromopicolinate makes it a versatile building block with significant potential for future research. Emerging opportunities lie in optimizing its synthesis, exploring its reactivity, and expanding its applications into new scientific domains through innovative methodologies and technologies. The following sections outline key areas for future investigation that could unlock the full potential of this and related bromopicolinate compounds.

Q & A

Q. Key Considerations :

  • Regioselectivity : Steric and electronic effects of substituents dictate bromine/benzyloxy positioning. Use protecting groups (e.g., tert-butyl) to avoid competing reactions .
  • Optimization : Reflux in aprotic solvents (e.g., DMF, THF) with Dean-Stark traps improves benzyloxy coupling efficiency by removing water .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield RangeReference
BrominationNBS, AIBN, CCl4, 80°C60-75%[3]
Benzyloxy CouplingBenzyl chloride, CuI, K2CO3, DMF, 110°C50-65%[15]
Methyl EsterificationSOCl2/MeOH, 0°C to RT85-90%[9]

How can researchers resolve contradictions in NMR data attributed to rotational isomerism in this compound?

Methodological Answer:
Rotational isomerism in the benzyloxy group can cause unexpected splitting or broadening in 1H/13C NMR. Strategies include:

  • Variable Temperature (VT) NMR : Conduct experiments at elevated temperatures (e.g., 50°C) to coalesce split peaks into singlets, confirming dynamic exchange .
  • X-ray Crystallography : Resolve ambiguity by determining the solid-state structure, as shown for analogous brominated pyridines .
  • 2D NMR (COSY, NOESY) : Identify through-space couplings to confirm substituent orientation .

Example : In , X-ray data confirmed the benzyloxy group’s conformation in a related brominated pyridine, validating NMR assignments .

What advanced techniques are recommended for quantifying trace byproducts during synthesis?

Methodological Answer:

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients to separate byproducts. MS fragmentation patterns help identify halogenated impurities (e.g., debrominated derivatives) .
  • GC-MS with Derivatization : Analyze volatile byproducts (e.g., methyl esters of incomplete intermediates) after silylation .
  • NMR qNMR : Quantify residual solvents or unreacted starting materials using internal standards (e.g., 1,3,5-trimethoxybenzene) .

Data Interpretation : In , mass spectral libraries (e.g., NIST) assist in matching fragmentation patterns of brominated analogs .

How does the electronic nature of the pyridine ring influence reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing bromine and benzyloxy groups direct reactivity:

  • Suzuki-Miyaura Coupling : The 4-bromo group undergoes Pd-catalyzed coupling with aryl boronic acids. Use Pd(PPh3)4 and Cs2CO3 in THF/H2O at 80°C .
  • Buchwald-Hartwig Amination : The 3-benzyloxy group deactivates the ring, requiring bulky ligands (XPhos) for C-N bond formation at the 4-position .

Challenges : Competing dehalogenation or benzyloxy cleavage may occur under strong basic conditions. Monitor via TLC with UV visualization .

What are the stability concerns for this compound, and how should it be stored long-term?

Methodological Answer:

  • Light Sensitivity : Bromine and ester groups are prone to photodegradation. Store in amber vials at -20°C .
  • Moisture Sensitivity : Hydrolysis of the methyl ester can occur. Use molecular sieves in storage containers and avoid aqueous workups unless necessary .
  • Recommended Storage : Sealed containers under inert gas (N2/Ar) in dry, ventilated environments, per safety data sheets for analogous esters .

How can computational chemistry aid in predicting reaction pathways for derivative synthesis?

Methodological Answer:

  • DFT Calculations : Model transition states for bromination or coupling steps using software like Gaussian. Compare activation energies of competing pathways .
  • Docking Studies : Predict binding interactions if the compound is a pharmaceutical intermediate (e.g., kinase inhibitor analogs) .
  • Solvent Effects : Use COSMO-RS to simulate solvent interactions and optimize reaction media .

Case Study : used crystallographic data to validate computational models of substituent effects in brominated pyridines .

What are the ethical and safety considerations when handling this compound?

Methodological Answer:

  • Toxicity Screening : Assess acute toxicity via zebrafish embryo assays (LC50) before in vivo studies .
  • Waste Disposal : Halogenated waste must be treated as hazardous. Use neutralization protocols for brominated byproducts (e.g., NaHCO3 for acidic residues) .
  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats, as specified in safety data sheets for structurally similar esters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.